molecular formula C29H30BrNO6 B303659 Diethyl 4-(3-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(3-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303659
M. Wt: 568.5 g/mol
InChI Key: XPOFCAYEHKVUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(3-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Diethyl 4-(3-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its potential as an anti-tumor agent, with promising results in preclinical studies. Additionally, it has been studied for its potential as an anti-inflammatory and antioxidant agent, as well as for its potential as a treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of diethyl 4-(3-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood, but it is thought to involve the inhibition of various cellular processes. This compound has been shown to inhibit the activity of enzymes involved in DNA synthesis, which may contribute to its anti-tumor effects. Additionally, it has been shown to modulate the activity of various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
Diethyl 4-(3-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models of various diseases.

Advantages and Limitations for Lab Experiments

Diethyl 4-(3-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. Additionally, it has been shown to have promising results in preclinical studies, making it a potentially valuable tool for investigating various biological processes.
However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, like many chemical compounds, it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on diethyl 4-(3-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One direction is to further investigate its potential as an anti-tumor agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Additionally, it may be valuable to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases and inflammatory disorders.
Another future direction is to investigate the potential of this compound as a tool for studying various biological processes. For example, it may be valuable to investigate its effects on cellular signaling pathways and DNA synthesis, with a focus on understanding its potential as a tool for investigating these processes in vitro and in vivo.
Conclusion
Diethyl 4-(3-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a chemical compound that has potential applications in various fields, including the pharmaceutical industry and biological research. While its mechanism of action is not fully understood, it has been shown to have promising results in preclinical studies as an anti-tumor agent, anti-inflammatory agent, and antioxidant agent. Future research on this compound may provide valuable insights into its potential as a therapeutic agent and as a tool for investigating various biological processes.

Synthesis Methods

Diethyl 4-(3-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method typically involves the use of organic solvents and requires careful control of reaction conditions to achieve high yields and purity.

properties

Product Name

Diethyl 4-(3-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C29H30BrNO6

Molecular Weight

568.5 g/mol

IUPAC Name

diethyl 4-(3-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C29H30BrNO6/c1-5-36-28(33)23-16(3)31-22-15-21(17-9-8-12-20(14-17)35-4)25(29(34)37-6-2)27(32)26(22)24(23)18-10-7-11-19(30)13-18/h7-14,21,24-25,31H,5-6,15H2,1-4H3

InChI Key

XPOFCAYEHKVUCN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)OC

Origin of Product

United States

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